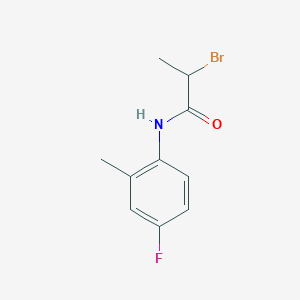

![molecular formula C7H12ClN3O2 B2959277 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride CAS No. 13625-48-4](/img/structure/B2959277.png)

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,8-Triaza-spiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C7H11N3O2 . It is used in various scientific and medicinal research .

Synthesis Analysis

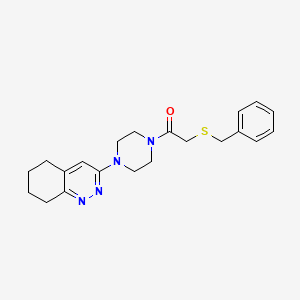

The synthesis of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione derivatives has been achieved via the Strecker reaction of cyanohydrin with ammonium carbonate . The carbon atoms of the hydantoin cycle in the 13 C NMR spectra of the synthesized compounds correspond to most lowfield singlet signals with chemical shift values 175.5–183.2 ppm and 156.5–162.3 ppm .Molecular Structure Analysis

The molecular structure of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione has been analyzed using the hybrid DFT method with Becke’s three-parameter functional and the nonlocal correlation provided by the Lee, Yang and Parr expression (B3LYP), employing the 6−31+G (d,p) basis set .Scientific Research Applications

Delta Opioid Receptor Agonist Development

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride: has been identified as a novel chemotype for delta opioid receptor-selective agonists . This discovery is significant in the field of neurology and psychiatry, as delta opioid receptors are potential targets for treating disorders such as chronic pain and migraine. The compound’s derivatives show promise due to their selectivity and efficacy in preclinical models of inflammatory pain.

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition

This compound serves as a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3), which is crucial for the treatment of anemia . The inhibition of these enzymes leads to the stabilization of HIF, which in turn can upregulate the production of erythropoietin and other genes that are involved in erythropoiesis and iron metabolism.

High-Throughput Screening for GPCR Ligands

The compound has been utilized in high-throughput screening assays to identify ligands for G-protein-coupled receptors (GPCRs) . This application is particularly valuable in drug discovery, where the identification of novel ligands can lead to the development of new therapeutic agents.

Chemical Library for Early Discovery Research

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride: is included in chemical libraries used for early discovery research . Researchers utilize this compound to explore its potential in various biological assays and to understand its interaction with different biological targets.

Molecular Docking and Dynamic Simulation

The compound’s derivatives have been studied using molecular docking and dynamic simulation to understand their binding to the orthosteric site of delta opioid receptors . This application is crucial for rational drug design, allowing researchers to predict how the compound interacts at the molecular level with its target.

SAR Analysis for Drug Development

A systematic analysis of the structure-activity relationship (SAR) of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride derivatives has been conducted to develop efficacious drugs . This involves modifying the compound’s structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetics.

Mechanism of Action

Target of Action

The primary target of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride is the Prolyl Hydroxylase Domain-containing Protein (PHD) family of enzymes .

Mode of Action

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride acts as a pan-inhibitor of the PHD enzymes . By inhibiting these enzymes, it prevents the degradation of HIFs, leading to their accumulation in the cell. This results in the upregulation of various genes involved in erythropoiesis (the production of red blood cells), angiogenesis (the formation of new blood vessels), and metabolism .

Biochemical Pathways

The compound affects the HIF-PHD pathway This leads to the transcription of genes that help the cell adapt to hypoxic (low oxygen) conditions .

Pharmacokinetics

The pharmacokinetic properties of 1,3,8-Triaza-spiro[4It has been reported that related hydantoin derivatives have good pharmacokinetic profiles in preclinical species . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability would need to be further investigated.

Result of Action

The inhibition of PHDs by 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride leads to a robust upregulation of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This makes the compound potentially useful for the treatment of anemia .

Action Environment

The action of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride is influenced by the oxygen levels in the cellular environment. In hypoxic conditions, the inhibition of PHDs and the resulting accumulation of HIFs can have a more pronounced effect

Future Directions

Given its potential as a pan-inhibitor of the PHD enzyme family, future research could focus on exploring the therapeutic applications of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione, particularly in the treatment of anemia . Further studies are also needed to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name |

1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)1-3-8-4-2-7;/h8H,1-4H2,(H2,9,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBLZEFCYGBDBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)NC(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2959199.png)

![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2959201.png)

![3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2959205.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile](/img/structure/B2959206.png)

![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)